molecular formula C16H21FN4O2S B5493940 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine

Cat. No.: B5493940
M. Wt: 352.4 g/mol
InChI Key: FWBZVRDQSZPTTO-UHFFFAOYSA-N
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Description

1-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine is an organic compound with the molecular formula C16H21FN4O2S. It is characterized by the presence of a pyrazole ring, a sulfonyl group, and a piperazine ring substituted with a fluorobenzyl group.

Preparation Methods

The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine typically involves multi-step reactions. One common synthetic route includes:

Industrial production methods often involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure optimal reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing downstream signaling pathways . For example, it may inhibit certain kinases involved in cell proliferation, leading to potential anti-cancer effects .

Comparison with Similar Compounds

1-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Conclusion

This compound is a compound of significant interest due to its diverse applications in medicinal chemistry, biological research, and industrial processes. Its unique structure allows for various chemical reactions and interactions with molecular targets, making it a valuable tool in scientific research and development.

Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)sulfonyl-4-[(4-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O2S/c1-2-20-13-16(11-18-20)24(22,23)21-9-7-19(8-10-21)12-14-3-5-15(17)6-4-14/h3-6,11,13H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBZVRDQSZPTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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